SR1555 hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

1386439-51-5 |

|---|---|

Molekularformel |

C22H22F6N2O2 |

Molekulargewicht |

460.4 g/mol |

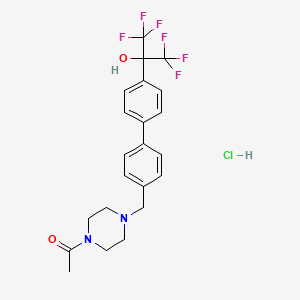

IUPAC-Name |

1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone |

InChI |

InChI=1S/C22H22F6N2O2/c1-15(31)30-12-10-29(11-13-30)14-16-2-4-17(5-3-16)18-6-8-19(9-7-18)20(32,21(23,24)25)22(26,27)28/h2-9,32H,10-14H2,1H3 |

InChI-Schlüssel |

LTFVNEZXOPUABB-UHFFFAOYSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SR-1555; SR 1555; SR1555 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SR1555 Hydrochloride: A Technical Guide for Researchers

< An in-depth technical guide on the core uses and mechanisms of SR1555 Hydrochloride.

This compound is a synthetic small molecule that functions as a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1][2][3] This nuclear receptor is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, a subset of T cells that play a pivotal role in the pathogenesis of various autoimmune diseases.[4][5] Consequently, this compound is a valuable tool for researchers investigating autoimmune and inflammatory disorders.

Core Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain (LBD) of RORγt.[6][7] Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this inverse agonism leads to the repression of its transcriptional activity.

The primary downstream effect of RORγt inhibition by this compound is the suppression of Th17 cell differentiation and function.[1][8] This is characterized by a significant reduction in the expression and secretion of the pro-inflammatory cytokine Interleukin-17 (IL-17).[5][8] Furthermore, studies have shown that SR1555 can also promote the development of anti-inflammatory T regulatory (Treg) cells, as evidenced by an increase in the expression of the transcription factor Foxp3.[1][8] This dual action of inhibiting a pro-inflammatory pathway while promoting a regulatory one makes SR1555 a compound of significant interest in immunology research.

Signaling Pathway

The signaling pathway influenced by this compound is central to the balance between pro-inflammatory and anti-inflammatory immune responses. The following diagram illustrates the mechanism of action of SR1555.

Caption: Mechanism of this compound action.

Applications in Research

This compound is primarily utilized in preclinical research models of autoimmune diseases. Its ability to modulate the Th17/Treg balance makes it a valuable tool for studying conditions such as:

-

Multiple Sclerosis (MS): Animal models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE), are characterized by Th17-mediated neuroinflammation.[9][10][11] SR1555 can be used to investigate the therapeutic potential of RORγt inhibition in mitigating disease progression.

-

Psoriasis: This chronic inflammatory skin condition is strongly associated with the IL-23/Th17 axis.[12][13][14] Imiquimod-induced psoriasis models in mice are commonly used to evaluate the efficacy of compounds like SR1555.[15][16]

-

Rheumatoid Arthritis: Th17 cells and IL-17 are key contributors to the joint inflammation and destruction seen in rheumatoid arthritis.[4]

-

Other Systemic Autoimmune Diseases: The role of Th17 cells is also being investigated in other conditions like systemic lupus erythematosus and inflammatory bowel disease.[17][18][19]

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Target | Value | Reference |

| Inverse Agonist Activity | RORγ | IC50 ≈ 1.5 µM | [5][6][7] |

| Radioligand Displacement | RORγ LBD | IC50 = 1 µM | [1][6][7] |

| Il17a Gene Expression Inhibition (EL4 cells, 24h) | IL-17A | >70% inhibition at 10 µM | [8] |

| IL-17 Protein Expression Inhibition (Th17 cells) | IL-17 | Inhibition at 10 µM | [8] |

Table 2: In Vivo Models and Potential Applications

| Disease Model | Animal | Key Findings | Potential Application | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse (C57BL/6, SJL) | RORγt inverse agonists can reduce disease severity. | Multiple Sclerosis | [9][10][11][20] |

| Imiquimod-Induced Psoriasis | Mouse | RORγt inverse agonists can reduce skin inflammation and thickness. | Psoriasis | [12][13][14][15][16] |

| Collagen-Induced Arthritis | Mouse | RORγt inverse agonists can be effective. | Rheumatoid Arthritis | [4] |

| Theiler's Murine Encephalomyelitis Virus (TMEV) | Mouse | A model for chronic-progressive MS. | Multiple Sclerosis | [20][21][22] |

Experimental Protocols

Below are detailed methodologies for key experiments frequently employed in the study of this compound and related compounds.

RORγt Inverse Agonist Radioligand Binding Assay

This assay is designed to determine the ability of a compound to displace a radiolabeled ligand from the RORγt Ligand Binding Domain (LBD).[23][24]

Workflow Diagram

Caption: Radioligand binding assay workflow.

Detailed Steps:

-

Reagent Preparation:

-

Dilute recombinant human RORγt LBD to the desired concentration in assay buffer.

-

Prepare a solution of the tritiated ligand at a concentration near its Kd.

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

-

Assay Plate Setup:

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow binding to reach equilibrium.

-

-

Separation:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the protein-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

-

-

Detection:

-

Dry the filter mat and place it in a sample bag with scintillation fluid.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of inhibition of radioligand binding against the concentration of SR1555.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for human multiple sclerosis.[9][10][11]

Workflow Diagram

Caption: EAE model experimental workflow.

Detailed Steps:

-

Animals: Use susceptible mouse strains such as C57BL/6 females, 8-10 weeks old.[9][25]

-

Induction of EAE:

-

Treatment:

-

Begin daily administration of this compound (at a predetermined dose) or vehicle control, either prophylactically (from day 0) or therapeutically (after onset of clinical signs).

-

-

Clinical Assessment:

-

Endpoint Analysis:

-

At the end of the experiment, euthanize the mice and perfuse with saline.

-

Collect brain and spinal cord for histological analysis to assess inflammation and demyelination.

-

Spleens and lymph nodes can be collected for ex vivo analysis of T cell populations and cytokine production.

-

IL-17 ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of IL-17 in biological samples such as cell culture supernatants or serum.[26][27]

Workflow Diagram

Caption: IL-17 ELISA experimental workflow.

Detailed Steps:

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for IL-17 and incubate overnight.[28]

-

Washing and Blocking: Wash the plate to remove unbound antibody and then add a blocking buffer to prevent non-specific binding.

-

Sample and Standard Incubation: Add serial dilutions of a known IL-17 standard and the experimental samples to the wells and incubate.[26]

-

Detection Antibody: After washing, add a biotinylated detection antibody that binds to a different epitope on the captured IL-17.

-

Enzyme Conjugate: Following another wash, add streptavidin conjugated to horseradish peroxidase (HRP), which will bind to the biotinylated detection antibody.[27]

-

Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[27]

-

Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.[26]

-

Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of IL-17 in the sample.

-

Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of IL-17 in the experimental samples.

Conclusion

This compound is a powerful research tool for investigating the role of RORγt and Th17 cells in health and disease. Its selective inverse agonist activity allows for the targeted modulation of a key inflammatory pathway, providing valuable insights into the pathogenesis of autoimmune diseases and aiding in the exploration of novel therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for the effective utilization of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SR 1555 (hydrochloride) - Amerigo Scientific [amerigoscientific.com]

- 6. This compound|COA [dcchemicals.com]

- 7. This compound|CAS |DC Chemicals [dcchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biocytogen.com [biocytogen.com]

- 13. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. mdpi.com [mdpi.com]

- 16. Establishment of Psoriasis Mouse Model by Imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Novel and potential future therapeutic options in systemic autoimmune diseases [frontiersin.org]

- 18. Novel and potential future therapeutic options in systemic autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the role of immunotherapeutic drugs in autoimmune diseases: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. osti.gov [osti.gov]

- 21. Immunoregulation of a viral model of multiple sclerosis using the synthetic cannabinoid R(+)WIN55,212 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Animal models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]

- 25. 2.2. Experimental autoimmune encephalomyelitis model [bio-protocol.org]

- 26. portal.cytodocs.com [portal.cytodocs.com]

- 27. Human IL-17 ELISA Kit (ab100556) | Abcam [abcam.com]

- 28. ulab360.com [ulab360.com]

SR1555 Hydrochloride: A Technical Guide to its RORγ Inverse Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1555 hydrochloride is a potent and specific synthetic ligand that functions as an inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). This nuclear receptor is a master regulator of T helper 17 (Th17) cell differentiation, a key driver of inflammation in numerous autoimmune diseases. By binding to RORγ, SR1555 inhibits its transcriptional activity, leading to the suppression of pro-inflammatory cytokine production, most notably Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the RORγ inverse agonist activity of SR1555, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: RORγ Inverse Agonism

SR1555 exerts its effects by directly binding to the ligand-binding domain of RORγ. Unlike an antagonist which simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγ, which is constitutively active, SR1555 stabilizes a conformation of the receptor that is transcriptionally inactive. This leads to the dissociation of coactivator proteins and the recruitment of corepressor complexes to RORγ target gene promoters, ultimately repressing the transcription of genes essential for Th17 cell function, such as IL17A and IL17F.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | ~1 µM | RORγ Inverse Agonist Activity | [1][2][3] |

| Parameter | Concentration | Effect | Cell Type | Reference |

| IL-17A Gene Expression | 10 µM | >70% inhibition | EL4 cells | [3] |

| Th17 Differentiation | Not specified | Inhibition | Not specified | [4] |

| Treg Frequency | Not specified | Increase | Not specified | [4] |

Signaling Pathways

RORγt Signaling in Th17 Differentiation

The differentiation of naive T helper cells into Th17 cells is a complex process orchestrated by a specific set of cytokines and transcription factors. RORγt, the thymus-specific isoform of RORγ, is the master transcription factor for this lineage. The signaling pathway is initiated by the cytokines TGF-β and IL-6, which activate the STAT3 signaling cascade. Phosphorylated STAT3, in conjunction with other transcription factors, induces the expression of RORγt. RORγt then drives the expression of key Th17 effector molecules, including IL-17A, IL-17F, IL-21, and IL-22. The pro-inflammatory cytokine IL-23 is crucial for the expansion and stabilization of the Th17 phenotype. SR1555 intervenes in this pathway by directly inhibiting the transcriptional activity of RORγt, thereby blocking the entire downstream inflammatory cascade.

Experimental Protocols

RORγ Inverse Agonist Luciferase Reporter Assay

This assay is a primary method for identifying and characterizing RORγ inverse agonists. It utilizes a reporter gene, typically luciferase, under the control of a promoter containing ROR response elements (ROREs).

Materials:

-

HEK293T cells

-

Expression plasmid for a Gal4 DNA-binding domain fused to the RORγ ligand-binding domain (Gal4-RORγ-LBD)

-

Luciferase reporter plasmid with an upstream Gal4 upstream activating sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound and other test compounds

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Gal4-RORγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of incubation post-transfection, replace the medium with fresh medium containing various concentrations of SR1555 or other test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit's protocol.

-

Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

In Vitro Th17 Differentiation and IL-17A Measurement

This assay assesses the ability of SR1555 to inhibit the differentiation of naive T cells into Th17 cells and their subsequent production of IL-17A.

Materials:

-

Naive CD4+ T cells isolated from mouse spleen or human peripheral blood

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Th17 polarizing cytokines (TGF-β, IL-6, IL-23)

-

Anti-IFN-γ and anti-IL-4 neutralizing antibodies

-

This compound

-

Cell culture medium and supplements

-

ELISA kit for IL-17A or flow cytometry antibodies for intracellular cytokine staining

Protocol:

-

T Cell Isolation: Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Culture the naive T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.

-

Th17 Polarization: Add the Th17 polarizing cytokines and neutralizing antibodies to the culture medium.

-

Compound Treatment: Add various concentrations of SR1555 to the cultures. Include a vehicle control.

-

Incubation: Culture the cells for 3-5 days.

-

IL-17A Measurement:

-

ELISA: Collect the culture supernatants and measure the concentration of IL-17A using a specific ELISA kit.

-

Flow Cytometry: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform intracellular staining for IL-17A and analyze by flow cytometry.

-

-

Data Analysis: Plot the IL-17A concentration or the percentage of IL-17A-producing cells against the SR1555 concentration to determine the inhibitory effect.

Experimental Workflow

The discovery and development of a RORγ inverse agonist like SR1555 typically follows a structured workflow, progressing from initial high-throughput screening to in vivo efficacy studies.

Conclusion

This compound represents a valuable research tool for investigating the role of RORγ in health and disease. Its potent and specific inverse agonist activity makes it a cornerstone for studies aimed at understanding the molecular mechanisms of Th17-mediated inflammation and for the preclinical evaluation of RORγ as a therapeutic target for autoimmune disorders. The experimental protocols and workflow outlined in this guide provide a framework for researchers to effectively utilize SR1555 and to advance the development of novel RORγ-targeting therapies.

References

- 1. Development and therapeutic potential of allosteric retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Retinoic acid-related orphan receptor gamma t (RORγt) inverse agonists/antagonists for the treatment of inflammatory diseases - where are we presently? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

SR1555 Hydrochloride: A Technical Guide to RORγt Inverse Agonism and Regulatory T Cell Induction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR1555 hydrochloride is a potent and selective synthetic inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). As a key transcription factor in the differentiation of pro-inflammatory T helper 17 (Th17) cells, RORγt has emerged as a critical therapeutic target for autoimmune and inflammatory diseases. This compound operates by suppressing the transcriptional activity of RORγt, leading to a significant reduction in Th17 cell differentiation and the production of their hallmark cytokine, IL-17. Concurrently, this compound promotes the differentiation of anti-inflammatory regulatory T cells (Tregs), identified by the expression of the transcription factor Foxp3. This dual activity of inhibiting a pro-inflammatory lineage while promoting a regulatory one positions this compound as a compelling molecule for the development of novel immunomodulatory therapies. This guide provides an in-depth overview of the mechanism of action, experimental protocols for its study, and quantitative data related to the effects of this compound on Treg induction.

Mechanism of Action: Shifting the Th17/Treg Balance

The differentiation of naive CD4+ T cells into either the pro-inflammatory Th17 lineage or the immunosuppressive Treg lineage is a tightly regulated process, largely governed by the balance between the transcription factors RORγt and Foxp3. RORγt is the master regulator of Th17 differentiation, while Foxp3 is the lineage-defining transcription factor for Tregs. These two transcription factors have a reciprocal and antagonistic relationship; the expression of one often suppresses the other.

This compound, as an inverse agonist of RORγt, binds to the receptor and promotes the recruitment of co-repressors, thereby inhibiting the transcription of RORγt target genes, including those essential for Th17 cell differentiation and function.[1] By suppressing the RORγt-driven transcriptional program, this compound creates a cellular environment that favors the expression and stability of Foxp3. This shift in the transcriptional landscape leads to an increase in the frequency of Foxp3+ Treg cells.

The proposed signaling pathway is as follows:

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound and its effects on RORγt and T cell differentiation.

| Parameter | Value | Cell Type/Assay | Reference |

| IC50 for RORγ | 1 µM | Not specified | [1] |

| Inhibition of Il17a gene expression | >70% | EL4 cells (treated with 10 µM SR1555 for 24h) | [2] |

| Increase in Foxp3+ T cells | Nearly 2-fold | Mouse splenocyte culture (treated with 10 µM SR1555) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on Treg induction.

In Vitro Treg Induction Assay

This protocol describes the differentiation of naive CD4+ T cells into Tregs in the presence of this compound.

Experimental Workflow:

Materials:

-

Naive CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting - MACS)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 1 mM Sodium Pyruvate, 55 µM 2-mercaptoethanol

-

Plate-bound anti-CD3 antibody (e.g., clone 145-2C11)

-

Soluble anti-CD28 antibody (e.g., clone 37.51)

-

Recombinant human or mouse IL-2

-

Recombinant human or mouse TGF-β1

-

This compound (and a suitable vehicle, e.g., DMSO)

-

96-well flat-bottom culture plates

Protocol:

-

Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens or lymph nodes of mice using a negative selection kit according to the manufacturer's instructions.

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.

-

Cell Seeding: Seed the isolated naive CD4+ T cells at a density of 1 x 105 cells/well in 100 µL of complete RPMI-1640 medium.

-

Stimulation and Differentiation: Add soluble anti-CD28 antibody (1-2 µg/mL), recombinant IL-2 (10 ng/mL), and recombinant TGF-β1 (5 ng/mL) to each well.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control to the respective wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3 to 5 days.

-

Analysis: Harvest the cells for analysis of Foxp3 expression by flow cytometry.

Flow Cytometry for Treg Identification

This protocol outlines the staining procedure for identifying Treg cells (CD4+Foxp3+) by flow cytometry.

Gating Strategy:

Materials:

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fixable viability dye

-

Fluorochrome-conjugated antibodies:

-

Anti-CD4

-

Anti-CD25

-

-

Foxp3/Transcription Factor Staining Buffer Set

-

Fluorochrome-conjugated anti-Foxp3 antibody

Protocol:

-

Harvest Cells: Harvest the cells from the in vitro culture and wash them with FACS buffer.

-

Viability Staining: Resuspend the cells in PBS and stain with a fixable viability dye according to the manufacturer's instructions. Wash with FACS buffer.

-

Surface Staining: Resuspend the cells in FACS buffer containing anti-CD4 and anti-CD25 antibodies. Incubate for 30 minutes at 4°C in the dark. Wash twice with FACS buffer.

-

Fixation and Permeabilization: Resuspend the cells in the fixation/permeabilization buffer from the Foxp3 staining kit. Incubate for 30-60 minutes at 4°C in the dark. Wash with permeabilization buffer.

-

Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing the anti-Foxp3 antibody. Incubate for at least 30 minutes at 4°C in the dark.

-

Final Wash and Acquisition: Wash the cells twice with permeabilization buffer and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software, following the gating strategy outlined above to determine the percentage of CD4+Foxp3+ Treg cells.

Conclusion

This compound is a valuable research tool for investigating the role of RORγt in T cell differentiation and for exploring the therapeutic potential of modulating the Th17/Treg balance. Its ability to concurrently suppress the pro-inflammatory Th17 lineage and promote the immunosuppressive Treg lineage makes it a molecule of significant interest for the development of novel treatments for a range of autoimmune and inflammatory disorders. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the biological effects and therapeutic utility of this compound.

References

A Technical Guide to SR1555 Hydrochloride for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

T helper 17 (Th17) cells, and their signature cytokine Interleukin-17 (IL-17), are pivotal drivers in the pathogenesis of numerous autoimmune diseases.[1][2][3] The master transcriptional regulator for Th17 cell differentiation is the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][4] This central role makes RORγt a highly attractive therapeutic target for autoimmune disorders.[2] SR1555 hydrochloride is a potent and selective inverse agonist of RORγt.[5][6][7] This technical guide provides an in-depth overview of SR1555's mechanism of action, supported by representative data, experimental protocols, and pathway visualizations to facilitate its application in autoimmune disease research.

Introduction: The RORγt-Th17 Axis in Autoimmunity

The immune system's delicate balance is often disrupted in autoimmune diseases, leading to an overactive response against self-antigens. Th17 cells are a specialized subset of CD4+ T helper cells that are indispensable for clearing extracellular pathogens but are also strongly implicated in the pathology of diseases like multiple sclerosis, rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[1][3]

The differentiation of naïve CD4+ T cells into the Th17 lineage is governed by the nuclear receptor RORγt.[2][4] Upon activation by cytokines such as IL-6 and TGF-β, RORγt initiates a transcriptional program that leads to the expression of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[2][4] Given its critical role, inhibiting RORγt activity presents a promising strategy to suppress the pro-inflammatory Th17 pathway and ameliorate autoimmune conditions.[2]

This compound: Mechanism of Action

SR1555 is a small molecule that functions as a selective inverse agonist for RORγt.[5][6][7] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive activity of the receptor.

Key functions of SR1555:

-

Binds to RORγt: SR1555 binds to the ligand-binding domain (LBD) of RORγt.[2][8]

-

Inhibits Transcriptional Activity: This binding event induces a conformational change that prevents the recruitment of co-activators necessary for gene transcription.[2][8]

-

Suppresses Th17 Differentiation: By inhibiting RORγt, SR1555 effectively blocks the differentiation of naïve CD4+ T cells into pathogenic Th17 cells.[5][7][9]

-

Reduces Pro-inflammatory Cytokines: It significantly reduces the gene expression and secretion of IL-17A.[7][10]

-

Promotes T-regulatory Cells: Interestingly, SR1555 has been shown to increase the frequency of anti-inflammatory T regulatory (Treg) cells, potentially by shifting the differentiation balance away from the Th17 lineage.[5][7]

Signaling Pathway Visualization

The following diagram illustrates the RORγt-mediated Th17 differentiation pathway and the inhibitory action of SR1555.

Quantitative Data: In Vitro & In Vivo Efficacy

The following tables summarize representative quantitative data for this compound based on typical findings for RORγt inverse agonists.

Table 1: Representative In Vitro Efficacy of SR1555

| Parameter | Assay Type | Cell Type | Result | Reference |

| IC₅₀ | RORγt Radioligand Binding | Recombinant Human RORγt | ~1.0 µM | [5][7][9] |

| IC₅₀ | RORγt Co-activator Assay | HEK293T cells | ~1.5 µM | [6][10] |

| IC₅₀ | IL-17A Secretion | Differentiated Human Th17 cells | 56 nM (for a potent analog) | [2] |

| Inhibition | Il17a Gene Expression | EL4 cells (10 µM SR1555) | >70% reduction | [7][10] |

| Effect | Th17 Cell Frequency | Differentiating CD4+ T cells | Up to 65% reduction | [2] |

| Effect | Foxp3 Gene Expression | Differentiating CD4+ T cells | Significant Increase | [7] |

Note: IC₅₀ is the half-maximal inhibitory concentration. Data is representative and may vary based on specific experimental conditions.

Table 2: Representative In Vivo Efficacy in Animal Models

| Animal Model | Disease Modeled | Dosing Regimen (Exemplary) | Key Efficacy Readouts | Outcome |

| EAE | Multiple Sclerosis | 30 mg/kg, daily, p.o. | Reduced clinical disease score, Decreased CNS inflammation | Significant amelioration of disease |

| CIA | Rheumatoid Arthritis | 30 mg/kg, daily, p.o. | Reduced paw swelling, Lower arthritis index score | Significant reduction in disease severity |

| Imiquimod | Psoriasis | 1% topical cream, daily | Reduced ear thickness, Decreased skin inflammation | Marked improvement in psoriatic lesions |

Note: EAE (Experimental Autoimmune Encephalomyelitis) and CIA (Collagen-Induced Arthritis) are standard preclinical models.[11][12][13] Dosing and outcomes are exemplary for a typical RORγt inverse agonist.

Key Experimental Protocols

Protocol 1: In Vitro Th17 Cell Differentiation and Inhibition Assay

This protocol describes the differentiation of naïve mouse CD4+ T cells into Th17 cells and how to test the inhibitory effect of SR1555.

Materials:

-

Naïve CD4+ T cells (isolated from mouse spleen and lymph nodes)

-

96-well U-bottom plates

-

Coating Buffer: PBS

-

Complete RPMI Medium

-

Antibodies: anti-CD3ε, anti-CD28, anti-IFN-γ, anti-IL-4

-

Cytokines: Recombinant murine TGF-β1, IL-6, IL-23

-

This compound (dissolved in DMSO)

-

Cell stimulation cocktail (PMA/Ionomycin) + Protein transport inhibitor (e.g., Brefeldin A)

-

ELISA kit for IL-17A or Flow cytometry staining buffers and antibodies (anti-CD4, anti-IL-17A)

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-2 µg/mL in PBS) for at least 4 hours at 37°C.[14] Wash wells 3 times with sterile PBS before use.

-

Cell Plating: Isolate naïve CD4+ T cells using a cell isolation kit.[14][15] Resuspend cells in complete RPMI medium and plate at 1 x 10⁶ cells/mL.[14]

-

Differentiation Cocktail: Add the following to the appropriate wells:

-

Compound Addition: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to treatment wells. Include a DMSO vehicle control.

-

Incubation: Culture cells for 3-5 days at 37°C, 5% CO₂.

-

Analysis (ELISA):

-

Analysis (Intracellular Flow Cytometry):

Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most common animal model for multiple sclerosis.[11][18] This protocol describes the induction of chronic EAE in C57BL/6 mice.

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

MOG₃₅₋₅₅ peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTx)

-

Sterile PBS and syringes

-

This compound formulation for oral gavage

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG₃₅₋₅₅ peptide in CFA. A typical concentration is 1-2 mg/mL of MOG₃₅₋₅₅. Emulsify 1:1 with CFA until a thick, stable emulsion is formed.

-

Anesthetize mice and inject 100-200 µL of the emulsion subcutaneously, distributed over two sites on the flank.

-

Administer Pertussis Toxin (e.g., 100-200 ng) intraperitoneally (i.p.).[18]

-

-

Second PTx Injection (Day 2): Administer a second dose of Pertussis Toxin i.p.

-

Treatment:

-

Begin daily oral gavage with this compound or vehicle control on a specified day (e.g., day 3 for prophylactic treatment or upon symptom onset for therapeutic treatment).

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting around day 7.

-

Score disease severity on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or wobbly gait

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund state

-

-

-

Endpoint Analysis: At the end of the study (e.g., day 25-30), tissues can be harvested for further analysis, such as histology to assess inflammation and demyelination in the central nervous system or ex vivo recall assays on splenocytes.[2]

General Experimental Workflow Visualization

The diagram below outlines a typical workflow for evaluating a RORγt inverse agonist like SR1555.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of the RORγt-Th17 axis in autoimmune and inflammatory diseases. Its ability to selectively inhibit RORγt, suppress Th17 cell differentiation, and promote a regulatory phenotype makes it an important compound for target validation and preclinical studies. Further research utilizing SR1555 and similar molecules will continue to dissect the distinct roles of RORγt in immunity and disease, paving the way for novel therapeutics that can restore immune balance without compromising protective immunity.[1]

References

- 1. Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting the Roles of RORγt in Human Th17 Cells | Huh Laboratory [huhlab.med.harvard.edu]

- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|CAS |DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. SR 1555 (hydrochloride) - Amerigo Scientific [amerigoscientific.com]

- 11. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Animal models of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. antbioinc.com [antbioinc.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Selectivity Profile of SR1555 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

SR1555 hydrochloride is a synthetic small molecule that has been identified as a potent and selective inverse agonist of the Retinoic acid receptor-related orphan nuclear receptor gamma (RORγ). This document provides a comprehensive overview of its target selectivity, mechanism of action, and the experimental methodologies used for its characterization.

Core Target and Mechanism of Action

The primary molecular target of SR1555 is the nuclear receptor RORγ (specifically the RORγt isoform, which is crucial for the differentiation of T helper 17 cells).[1][2][3] Unlike a traditional antagonist that simply blocks an agonist from binding, SR1555 acts as an inverse agonist . This means it binds to RORγ and reduces its constitutive activity, actively repressing the expression of target genes.

The key consequences of SR1555-mediated RORγ repression include:

-

Suppression of T helper 17 (Th17) Cell Differentiation: RORγt is the master transcription factor for Th17 cells, a lineage of T cells implicated in the pathogenesis of numerous autoimmune diseases.[3][4][5] By inhibiting RORγt, SR1555 effectively blocks the development and pro-inflammatory functions of these cells.[1][6]

-

Inhibition of IL-17 Production: A primary function of Th17 cells is the production of the cytokine Interleukin-17 (IL-17), a key driver of inflammation. SR1555 has been shown to inhibit the expression of IL-17.[1][2][6]

-

Stimulation of T regulatory (Treg) Cells: In addition to suppressing Th17 cells, SR1555 promotes the differentiation of anti-inflammatory T regulatory cells, as evidenced by the increased expression of the Treg-specific transcription factor, Foxp3.[1][6] This dual activity of suppressing a pro-inflammatory cell type while promoting an anti-inflammatory one makes it a compelling candidate for autoimmune disease therapeutics.[7]

Beyond its immunological effects, SR1555 has also been noted for its anti-obesity properties observed in animal models, where it reduced fat mass and improved insulin sensitivity.[7][8] These effects are linked to the repression of RORγ leading to increased expression of FGF21 and adiponectin (adipoQ), inhibition of hormone-sensitive lipase, and increased fatty acid oxidation.[8][9]

Data Presentation: Quantitative Selectivity Profile

The selectivity of SR1555 is a key feature of its pharmacological profile. It demonstrates potent activity against RORγ with minimal to no activity against other closely related nuclear receptors.

| Target | Assay Type | Metric | Value (µM) | Reference |

| RORγ | Competitive Radioligand Binding | IC50 | 1 | [1][6][10] |

| RORγ | Functional Assay | IC50 | 1.5 | [9][11] |

| LXR | Not Specified | Activity | Devoid of Activity | [9][11] |

| FXR | Not Specified | Activity | Devoid of Activity | [9][11] |

| RORα | Not Specified | Activity | Devoid of Activity | [9][11] |

Signaling Pathway Modulation by SR1555

The diagram below illustrates the central role of the RORγt transcription factor in the differentiation of naive T cells. SR1555 intervenes by directly repressing RORγt activity, which shifts the balance away from the pro-inflammatory Th17 phenotype and towards the anti-inflammatory Treg phenotype.

Experimental Protocols

The characterization of SR1555's selectivity profile relies on a series of well-established biochemical and cell-based assays.

1. Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC50) of SR1555 for the RORγ ligand-binding domain (LBD).

-

Methodology:

-

The LBD of human RORγ is purified and immobilized.

-

A constant concentration of a radiolabeled ligand known to bind RORγ (e.g., [3H]T0901317) is added.[9]

-

Increasing concentrations of unlabeled SR1555 are introduced to compete with the radioligand for binding to the RORγ LBD.

-

After incubation and washing to remove unbound ligand, the amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of SR1555 that displaces 50% of the bound radioligand is calculated as the IC50 value, which reflects its binding affinity.

-

2. Cell-Based Reporter Gene Assay

-

Objective: To confirm the inverse agonist activity of SR1555 in a cellular context.

-

Methodology:

-

A suitable mammalian cell line (e.g., HEK293) is transiently transfected with two plasmids: one expressing the full-length RORγ protein and another containing a luciferase reporter gene downstream of a promoter with RORγ response elements (ROREs).

-

The cells are then treated with increasing concentrations of SR1555.

-

As an inverse agonist, SR1555 will bind to RORγ and decrease its constitutive transcriptional activity.

-

The luciferase activity is measured using a luminometer. A dose-dependent decrease in the luminescent signal indicates inverse agonist activity. The IC50 is the concentration of SR1555 that causes a 50% reduction in the signal.

-

3. In Vitro T Cell Differentiation Assay

-

Objective: To assess the functional impact of SR1555 on the differentiation of primary immune cells.

-

Methodology:

-

Naive CD4+ T cells are isolated from the spleens of mice.

-

The cells are cultured under Th17-polarizing conditions, which typically include anti-CD3/CD28 antibodies for T cell activation, along with a cocktail of cytokines such as TGF-β and IL-6.

-

Parallel cultures are set up with a vehicle control (DMSO) and varying concentrations of SR1555.

-

After several days, the cell populations are analyzed. This can be done via:

-

Flow Cytometry: Cells are stained for intracellular markers like RORγt and IL-17 (for Th17 cells) or Foxp3 (for Treg cells) to quantify the percentage of each cell type.

-

Quantitative PCR (qPCR): mRNA is extracted from the cells to measure the expression levels of key genes such as Rorc (encoding RORγt), Il17a, and Foxp3.[1]

-

ELISA: The culture supernatant is analyzed to quantify the amount of secreted IL-17 protein.

-

-

Mandatory Visualization: Experimental Workflow for Selectivity Profiling

The following diagram outlines the logical progression of experiments used to define the target selectivity profile of a compound like SR1555.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Th17 Cells Regulates Autoimmune Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. SR1555 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Antiobesity Effect of a Small Molecule Repressor of RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound|CAS |DC Chemicals [dcchemicals.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound|COA [dcchemicals.com]

The Discovery and Development of SR1555 Hydrochloride: A Selective RORγ Inverse Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR1555 hydrochloride is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma (RORγ). As a key regulator of T helper 17 (Th17) cell differentiation and function, RORγ has emerged as a promising therapeutic target for a range of autoimmune diseases and metabolic disorders. This compound has been instrumental in elucidating the therapeutic potential of RORγ modulation. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including its mechanism of action, synthesis, and detailed experimental protocols for its evaluation.

Introduction

The Retinoic acid receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a pivotal role in the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. RORγ exists in two isoforms, RORγ1 and RORγt (a splice variant), with RORγt being predominantly expressed in immune cells and considered the master regulator of Th17 cell lineage commitment. Upon activation, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, such as those encoding for interleukin-17A (IL-17A), IL-17F, and IL-23 receptor (IL-23R), thereby driving their transcription and promoting the pro-inflammatory Th17 phenotype.

In addition to its role in immunity, RORγ has been identified as a key regulator of metabolic processes. It is involved in the control of circadian rhythms and lipid and glucose homeostasis. Dysregulation of RORγ activity has been linked to metabolic disorders such as obesity and type 2 diabetes.

The discovery of small molecules that can modulate RORγ activity has opened up new avenues for therapeutic intervention. Inverse agonists of RORγ, such as this compound, are compounds that bind to the receptor and suppress its constitutive activity, leading to a reduction in the expression of RORγ target genes. This mechanism of action provides a promising strategy for the treatment of Th17-mediated autoimmune diseases and potentially metabolic disorders.

This compound has been identified as a selective RORγ inverse agonist that effectively suppresses Th17 differentiation and function while promoting the development of anti-inflammatory regulatory T (Treg) cells.[1] This dual activity makes it a particularly interesting tool compound for studying the therapeutic potential of RORγ inhibition.

Discovery and Synthesis

The discovery of this compound stemmed from efforts to identify selective small molecule modulators of RORγ. While the precise initial discovery and lead optimization process for SR1555 is not extensively detailed in publicly available literature, its chemical structure, 1-(4-((4'-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)-[1,1'-biphenyl]-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride, suggests a rational design approach targeting the ligand-binding domain of RORγ.

A plausible synthetic route for the free base of this compound can be conceptualized based on common organic synthesis reactions. The final step would involve the formation of the hydrochloride salt.

Conceptual Synthesis Scheme:

Step 1: Suzuki Coupling. A Suzuki coupling reaction between a boronic acid or ester derivative of one of the phenyl rings and a halide derivative of the other phenyl ring would form the central biphenyl core.

Step 2: Introduction of the piperazine moiety. The biphenyl intermediate would then be functionalized with a leaving group (e.g., a halide) on the methyl group, allowing for nucleophilic substitution by N-acetylpiperazine.

Step 3: Grignard Reaction. The trifluoromethyl groups can be introduced via a Grignard reaction using a suitable trifluoromethyl-containing Grignard reagent on a ketone precursor on the other phenyl ring.

Step 4: Hydrochloride Salt Formation. The final free base is then treated with hydrochloric acid in a suitable solvent to yield this compound.

Mechanism of Action

This compound exerts its biological effects by acting as a selective inverse agonist of RORγ.[1] Unlike an antagonist which simply blocks the binding of an agonist, an inverse agonist binds to the constitutively active receptor and reduces its basal level of activity.

The binding of this compound to the ligand-binding domain of RORγ induces a conformational change in the receptor. This altered conformation prevents the recruitment of coactivators and promotes the recruitment of corepressors to the RORγ transcriptional complex. As a result, the transcription of RORγ target genes, most notably IL17A and IL17F, is suppressed.

By inhibiting the transcriptional activity of RORγt, this compound effectively blocks the differentiation of naive T cells into pro-inflammatory Th17 cells. Furthermore, studies have shown that this compound can also promote the differentiation of naive T cells into anti-inflammatory Treg cells, which are characterized by the expression of the transcription factor Foxp3.[1] The precise mechanism by which SR1555 promotes Treg differentiation is still under investigation but may involve the modulation of the cytokine environment or direct effects on the transcriptional machinery governing Treg lineage commitment.

Signaling Pathway

The RORγ signaling pathway is central to the development of Th17 cells. The binding of this compound to RORγt disrupts this pathway, leading to a decrease in Th17 cell differentiation and an increase in Treg cell differentiation.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| RORγ Inverse Agonist Activity | RORγ | - | IC50 | 1.5 µM | [2] |

| RORγ Ligand Binding Assay | RORγ LBD | - | IC50 | 1 µM | [2][3] |

| IL-17A Gene Expression | Endogenous IL-17A | EL-4 cells | Inhibition | >70% at 10 µM | |

| Th17 Differentiation | Murine splenocytes | - | Inhibition | Concentration-dependent | |

| Treg Differentiation | Murine splenocytes | - | Stimulation | Concentration-dependent |

Table 2: Selectivity of SR1555

| Receptor | Activity | Result | Reference |

| RORα | Binding/Activity | No significant activity | [2] |

| LXR | Binding/Activity | No significant activity | [2] |

| FXR | Binding/Activity | No significant activity | [2] |

Table 3: In Vivo Efficacy of a RORγ Inverse Agonist (Conceptual Data)

| Animal Model | Treatment Group | Body Weight Change | Fat Mass Change | Insulin Sensitivity |

| Diet-Induced Obese Mice | Vehicle | +10% | +15% | Decreased |

| Diet-Induced Obese Mice | RORγ Inverse Agonist | -5% | -10% | Improved |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

RORγ Co-transfection Reporter Assay

This assay is used to determine the functional activity of compounds on RORγ-mediated transcription.

Materials:

-

HEK293T cells

-

Expression vector for GAL4-RORγ-LBD (ligand-binding domain)

-

Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)

-

Control vector for transfection normalization (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (DMEM with 10% FBS)

-

This compound

-

Luciferase assay reagent

Protocol:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.

-

Prepare the transfection mix by combining the GAL4-RORγ-LBD expression vector, the GAL4-UAS luciferase reporter vector, and the Renilla luciferase control vector with the transfection reagent in serum-free medium, according to the manufacturer's instructions.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh complete medium containing various concentrations of this compound or vehicle control.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percent inhibition of RORγ activity for each concentration of this compound and determine the IC50 value.

In Vitro Th17/Treg Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naive CD4+ T cells into Th17 and Treg cells.

Materials:

-

Spleens from C57BL/6 mice

-

Naive CD4+ T cell isolation kit

-

RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

-

Anti-CD3 and anti-CD28 antibodies

-

Th17 polarizing cytokines: IL-6, TGF-β, IL-23

-

Treg polarizing cytokines: TGF-β, IL-2

-

This compound

-

Intracellular staining kit for IL-17 and Foxp3

-

Flow cytometer

Protocol:

-

Isolate naive CD4+ T cells from the spleens of C57BL/6 mice using a negative selection kit.

-

Activate the naive T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

For Th17 differentiation, culture the activated T cells in the presence of IL-6, TGF-β, and IL-23.

-

For Treg differentiation, culture the activated T cells in the presence of TGF-β and IL-2.

-

Add various concentrations of this compound or vehicle control to the cultures.

-

Incubate the cells for 3-4 days.

-

For Th17 analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.

-

Harvest the cells and perform intracellular staining for IL-17.

-

For Treg analysis, harvest the cells and perform intracellular staining for Foxp3.

-

Analyze the percentage of IL-17+ and Foxp3+ cells by flow cytometry.

In Vivo Diet-Induced Obesity Model

This model is used to evaluate the therapeutic potential of this compound in a metabolic disorder context.

Materials:

-

C57BL/6 mice

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Equipment for measuring body weight, body composition (e.g., DEXA or NMR), and for performing glucose and insulin tolerance tests.

Protocol:

-

Induce obesity in C57BL/6 mice by feeding them a high-fat diet for 8-12 weeks. A control group is maintained on a standard chow diet.

-

Once the mice on the high-fat diet have developed a stable obese phenotype (significant increase in body weight and fat mass compared to the control group), randomize them into treatment groups.

-

Administer this compound or vehicle control to the obese mice daily via oral gavage or another appropriate route.

-

Monitor body weight and food intake regularly throughout the study.

-

At the end of the treatment period, perform glucose and insulin tolerance tests to assess insulin sensitivity.

-

Measure body composition to determine changes in fat mass and lean mass.

-

Collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

-

Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., gene expression, histology).

Conclusion

This compound is a valuable pharmacological tool for investigating the biological roles of RORγ and for exploring its therapeutic potential. As a selective RORγ inverse agonist, it has demonstrated the ability to suppress pro-inflammatory Th17 cell differentiation and function while promoting the generation of anti-inflammatory Treg cells. These properties highlight the potential of RORγ inverse agonists as a novel therapeutic strategy for autoimmune diseases. Furthermore, the involvement of RORγ in metabolic regulation suggests that compounds like this compound may also have utility in the treatment of obesity and related metabolic disorders. The detailed experimental protocols provided in this guide will aid researchers in the further characterization of this compound and the development of next-generation RORγ modulators.

References

- 1. insights.envigo.com [insights.envigo.com]

- 2. Reprogrammed FoxP3+ T Regulatory Cells Become IL-17+ Antigen-Specific Autoimmune Effectors in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

SR1555 Hydrochloride: A Potent Modulator of RORα for Obesity and Metabolic Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SR1555 hydrochloride is a synthetic small molecule that has been identified as a potent and selective inverse agonist of the Retinoic acid receptor-related Orphan Receptor Alpha (RORα). RORα is a nuclear receptor that plays a crucial role in regulating a wide array of physiological processes, including development, immunity, circadian rhythm, and metabolism. Emerging research has highlighted the therapeutic potential of targeting RORα with inverse agonists like SR1555 in the context of obesity and related metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction to this compound

SR1555 is a potent and selective synthetic ligand that acts as an inverse agonist for the nuclear receptor RORα. By binding to RORα, SR1555 represses its transcriptional activity, leading to the downregulation of target genes. This mechanism of action has positioned SR1555 as a valuable chemical probe to investigate the physiological functions of RORα and as a potential therapeutic agent for various diseases, including metabolic syndrome.

Mechanism of Action: RORα Inverse Agonism

RORα exists as a ligand-dependent transcription factor. In its active state, it binds to ROR response elements (ROREs) in the promoter regions of target genes and recruits coactivators to initiate transcription. SR1555, as an inverse agonist, binds to the ligand-binding domain of RORα and induces a conformational change that promotes the recruitment of corepressors, such as NCoR (Nuclear Receptor Corepressor). This corepressor complex then leads to the transcriptional repression of RORα target genes.

Role in Obesity and Metabolic Studies

Research has demonstrated that this compound has significant effects on adipogenesis, inflammation, and overall metabolic homeostasis, primarily through its action on RORα.

Inhibition of Adipogenesis

In vitro studies using 3T3-L1 preadipocytes have shown that SR1555 effectively inhibits adipocyte differentiation. This is achieved by repressing the expression of key adipogenic and lipogenic genes.

Attenuation of Inflammation

Obesity is often associated with a state of chronic, low-grade inflammation. SR1555 has been shown to suppress the expression of pro-inflammatory cytokines in adipocytes, suggesting its potential to mitigate obesity-related inflammation.

In Vivo Efficacy in Diet-Induced Obesity

Preclinical studies in diet-induced obese (DIO) mice have demonstrated the therapeutic potential of SR1555. Treatment with SR1555 resulted in reduced body weight and fat mass, improved glucose tolerance and insulin sensitivity, and a decrease in inflammatory markers.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Activity of SR1555

| Parameter | Cell Line | Value | Reference |

| RORα IC50 | HEK293T | 130 nM | |

| RORγ IC50 | HEK293T | >10 µM |

Table 2: In Vivo Effects of SR1555 in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Result | Reference |

| Body Weight Change | SR1555 (50 mg/kg, i.p., daily for 28 days) | ~15% decrease vs. vehicle | |

| Fat Mass | SR1555 (50 mg/kg, i.p., daily for 28 days) | Significant decrease vs. vehicle | |

| Glucose Tolerance | SR1555 (50 mg/kg, i.p., daily for 28 days) | Improved glucose clearance in GTT | |

| Insulin Sensitivity | SR1555 (50 mg/kg, i.p., daily for 28 days) | Improved insulin sensitivity in ITT | |

| Il6 mRNA Expression (Adipose Tissue) | SR1555 (50 mg/kg, i.p., daily for 28 days) | Significant decrease vs. vehicle | |

| Mcp1 mRNA Expression (Adipose Tissue) | SR1555 (50 mg/kg, i.p., daily for 28 days) | Significant decrease vs. vehicle |

Experimental Protocols

In Vitro Adipocyte Differentiation Assay

-

Cell Culture: 3T3-L1 preadipocytes are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Induction of Differentiation: To induce differentiation, confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin in DMEM with 10% FBS.

-

SR1555 Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the differentiation medium at various concentrations. A vehicle control (DMSO) is run in parallel.

-

Maturation: After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 1 µg/mL insulin for another 2 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2-3 days, until mature adipocytes are formed (typically 8-10 days post-induction).

-

Analysis: Adipogenesis is quantified by Oil Red O staining of lipid droplets, followed by elution of the stain and spectrophotometric measurement. Gene expression analysis of adipogenic markers (e.g., Pparg, Cebpa, Fabp4) can be performed using quantitative real-time PCR (qPCR).

In Vivo Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity.

-

SR1555 Administration: Obese mice are randomly assigned to treatment groups. This compound is dissolved in a suitable vehicle (e.g., a mixture of PEG400, Tween 80, and saline) and administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg). The control group receives vehicle injections.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): After a period of treatment, mice are fasted overnight and then administered an intraperitoneal or oral glucose bolus (e.g., 2 g/kg). Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.

-

Insulin Tolerance Test (ITT): Mice are fasted for a shorter period (e.g., 4-6 hours) and then given an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Blood glucose levels are measured at several time points.

-

-

Terminal Analysis: At the end of the study, mice are euthanized, and various tissues (e.g., adipose tissue, liver, muscle) are collected for analysis of gene expression (qPCR), protein levels (Western blotting), and histology.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SR1555 and a typical experimental workflow for its evaluation.

Caption: Mechanism of SR1555 as a RORα inverse agonist.

Caption: General experimental workflow for evaluating SR1555.

Conclusion and Future Directions

This compound is a powerful research tool for elucidating the roles of RORα in metabolism and a promising therapeutic candidate for obesity and related metabolic disorders. Its ability to inhibit adipogenesis and suppress inflammation underscores the potential of targeting RORα in these conditions. Future research should focus on further characterizing the downstream signaling pathways modulated by SR1555, evaluating its long-term safety and efficacy in more complex preclinical models, and exploring its potential in other RORα-mediated diseases. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug developers to advance the study of SR1555 and the broader field of RORα modulation.

Methodological & Application

Application Notes and Protocols for SR1555 Hydrochloride in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR1555 hydrochloride is a potent and specific inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2][3] Th17 cells and IL-17 are implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, this compound presents a valuable tool for studying Th17-mediated immune responses and as a potential therapeutic candidate for these conditions.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its effects on Th17 cell differentiation, cytokine production, and gene expression.

Mechanism of Action

This compound acts as an inverse agonist of RORγt, meaning it binds to the receptor and reduces its basal transcriptional activity. This leads to the recruitment of corepressors and the inhibition of coactivator binding, ultimately suppressing the expression of RORγt target genes, including Il17a and Il17f. By inhibiting RORγt, this compound effectively blocks the differentiation of naive CD4+ T cells into pathogenic Th17 cells and reduces the secretion of IL-17.[1][2]

Signaling Pathway

Caption: this compound inhibits RORγt-mediated Th17 differentiation.

Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro assays with this compound.

Table 1: Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 (RORγt) | Human | 1 µM | [4] |

Table 2: Effect of this compound on IL-17A Secretion by Differentiated Th17 Cells

| SR1555 Concentration (µM) | IL-17A Concentration (pg/mL) (Mean ± SD) | % Inhibition |

| 0 (Vehicle Control) | 1500 ± 150 | 0% |

| 0.1 | 1200 ± 120 | 20% |

| 1 | 750 ± 80 | 50% |

| 10 | 300 ± 45 | 80% |

Table 3: Effect of this compound on Gene Expression in Differentiating Th17 Cells (Fold Change vs. Vehicle Control)

| Gene | SR1555 (10 µM) |

| Rorc (RORγt) | ↓ (~70% decrease) |

| Il17a | ↓ (>70% decrease) |

| Foxp3 | ↑ (~2-fold increase) |

Note: The data in Tables 2 and 3 are representative and may vary depending on experimental conditions.[4]

Experimental Protocols

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

Protocol 1: In Vitro Differentiation of Mouse Th17 Cells and Treatment with this compound

1.1. Isolation of Naive CD4+ T Cells

-

Harvest spleens and lymph nodes from C57BL/6 mice.

-

Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

-

Isolate naive CD4+ T cells (CD4+CD62L+CD44-) using a commercially available magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

-

Assess purity by flow cytometry; purity should be >95%.

1.2. Th17 Cell Differentiation and SR1555 Treatment

-

Coat a 96-well flat-bottom plate with anti-mouse CD3ε antibody (1 µg/mL in PBS) overnight at 4°C.

-

Wash the plate twice with sterile PBS.

-

Seed naive CD4+ T cells at a density of 1 x 10^5 cells/well in 200 µL of complete RPMI-1640 medium.

-

Add the Th17 polarizing cytokine cocktail:

-

Soluble anti-mouse CD28 antibody (2 µg/mL)

-

Recombinant mouse TGF-β1 (2 ng/mL)

-

Recombinant mouse IL-6 (20 ng/mL)

-

Anti-mouse IFN-γ antibody (10 µg/mL)

-

Anti-mouse IL-4 antibody (10 µg/mL)

-

-

Prepare a stock solution of this compound in DMSO.

-

Add this compound to the appropriate wells to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.

Protocol 2: Measurement of IL-17A Secretion by ELISA

-

After the 3-4 day incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatants.

-

Quantify the concentration of IL-17A in the supernatants using a commercially available mouse IL-17A ELISA kit, following the manufacturer's protocol.

-

Calculate the percentage inhibition of IL-17A secretion for each concentration of this compound relative to the vehicle control.

Protocol 3: Gene Expression Analysis by qPCR

-

After collecting the supernatants, lyse the cells remaining in the wells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using a SYBR Green-based master mix and the following validated mouse-specific primers:

Gene Forward Primer (5'-3') Reverse Primer (5'-3') Rorc (RORγt) GTGGAGTTTGCCAAGCGGCTTT CCTGCACATTCTGACTAGGACG Il17a CCTGGTTGTGAGAAGGTCTTCG TGCTCCAGAGACTGCACCACTT Foxp3 CCTGGTTGTGAGAAGGTCTTCG TGCTCCAGAGACTGCACCACTT Gapdh (Housekeeping) AACTTTGGCATTGTGGAAGG CACATTGGGGGTAGGAACAC -

Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (Gapdh) and comparing the SR1555-treated samples to the vehicle control.

Protocol 4: Cell Viability Assay (Resazurin Method)

-

Set up a parallel 96-well plate with the same cell density and treatment conditions as in Protocol 1.2.

-

At the end of the incubation period, add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator, protected from light.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Compare the fluorescence intensity of SR1555-treated wells to the vehicle control to assess cell viability. A significant decrease in fluorescence indicates cytotoxicity.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. These assays will enable researchers to quantify its inhibitory effects on RORγt activity, Th17 differentiation, and IL-17 production, as well as to assess its potential cytotoxicity. The data generated will be crucial for understanding the therapeutic potential of this compound in Th17-driven inflammatory and autoimmune diseases.

References

- 1. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

SR1555 Hydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR1555 hydrochloride is a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). As a key regulator of T helper 17 (Th17) cell differentiation and function, RORγ is a significant therapeutic target for a range of autoimmune and inflammatory diseases. This compound offers a valuable tool for in vitro studies aimed at understanding the role of RORγ in immune regulation and for the preclinical evaluation of potential therapeutic agents. These application notes provide comprehensive guidelines for the use of this compound in cell culture, including recommended working concentrations, detailed experimental protocols, and a summary of its molecular interactions.

Introduction to this compound

This compound is the hydrochloride salt form of SR1555. It selectively binds to the ligand-binding domain of RORγ, leading to the inhibition of its transcriptional activity. This inhibitory action has significant downstream effects on the immune system, primarily by suppressing the differentiation and pro-inflammatory functions of Th17 cells while promoting the development of regulatory T (Treg) cells. This dual activity makes this compound a compound of high interest for research in areas such as rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Target | Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) | [1][2] |

| IC₅₀ | ~1.0 - 1.5 µM | [1][2] |

| Molecular Formula | C₂₂H₂₂F₆N₂O₂ · HCl | |

| Molecular Weight | 496.9 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C as a solid or in solution. |

Recommended Cell Culture Conditions

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution:

-

Weigh out a precise amount of this compound powder.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration using the molecular weight (496.9 g/mol ).

-

Add the calculated volume of DMSO to the powder.

-

Gently vortex or sonicate until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on available literature, a concentration of 10 µM has been shown to be effective in inhibiting IL-17A gene expression in EL4 cells and suppressing Th17 differentiation in murine splenocytes. However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 1 µM to 20 µM is suggested for initial experiments.

Experimental Protocols

In Vitro Th17 Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.

Materials:

-

Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 and Anti-CD28 antibodies

-

Recombinant human/mouse IL-6

-

Recombinant human/mouse TGF-β1

-

Recombinant human/mouse IL-23 (optional, for stabilization)

-

This compound stock solution (10 mM in DMSO)

-

DMSO (vehicle control)

-

96-well cell culture plates

Procedure:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-